Product packaging for 1-Pentadecyne(Cat. No.:CAS No. 765-13-9)

1-Pentadecyne

Cat. No.: B1584982
CAS No.: 765-13-9
M. Wt: 208.38 g/mol
InChI Key: DONJGKADZJEXRJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of 1-Pentadecyne

A precise understanding of a chemical compound begins with its nomenclature and structural formula, which provide the basis for its identity and reactivity.

IUPAC Standard and Synonyms of this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the compound , the standard IUPAC name is pentadec-1-yne . nih.govnist.govepa.gov This name indicates a fifteen-carbon chain ("pentadec-") with a triple bond ("-yne") located at the first carbon position ("-1-").

Beyond its formal IUPAC name, this compound is also known by several synonyms in scientific literature and chemical catalogs. These include:

Tridecylacetylene nih.gov

1-Penatdecyne nih.govnist.gov

These names are often used interchangeably, though the IUPAC nomenclature is preferred for its clarity and precision.

Molecular Formula and Molecular Weight

The molecular formula for this compound is C15H28 . nih.govnist.govfishersci.fi This formula indicates that each molecule of the compound is composed of 15 carbon atoms and 28 hydrogen atoms.

The molecular weight of this compound is approximately 208.38 g/mol . nist.govbldpharm.com This value is calculated from the atomic weights of its constituent atoms and is a fundamental property used in stoichiometric calculations and analytical procedures.

Terminal Alkyne Classification and Significance in Organic Chemistry

This compound is classified as a terminal alkyne . cymitquimica.com This classification is significant because the triple bond is located at the end of the carbon chain, resulting in a hydrogen atom being directly attached to one of the sp-hybridized carbons (a C≡C-H bond). unacademy.com

The presence of this terminal hydrogen atom makes it weakly acidic, a characteristic feature of terminal alkynes. quora.com This acidity allows for deprotonation by a strong base to form an acetylide anion. This anion is a potent nucleophile and a valuable intermediate in a variety of carbon-carbon bond-forming reactions, which is a cornerstone of organic synthesis. The reactivity of the terminal alkyne group allows for its participation in important reactions such as Sonogashira coupling, which are instrumental in creating more complex molecules.

Contextualization within Long-Chain Hydrocarbons

This compound is a long-chain hydrocarbon . cymitquimica.com This class of molecules is characterized by a lengthy carbon backbone. Long-chain hydrocarbons, including alkanes, alkenes, and alkynes, are fundamental components of many natural and synthetic materials. Their physical properties, such as boiling point and solubility, are largely determined by the length of the carbon chain. cymitquimica.com For instance, this compound has a relatively high boiling point compared to shorter-chain alkynes. cymitquimica.com

These compounds are often studied to understand the behavior of molecules under extreme conditions of pressure and temperature. acs.org The study of long-chain hydrocarbons is also relevant to the production of biofuels, as some organisms, like cyanobacteria, naturally produce them.

Research Significance and Scope of Investigation

The research significance of this compound stems from its identity as a terminal alkyne and a long-chain hydrocarbon. It serves as a valuable building block in organic synthesis. For example, it is used in pharmaceutical research and can be a precursor for various chemical reactions, including polymerization and functionalization processes. fishersci.ficymitquimica.com

Its structural analog, 1-pentadecene (B78149), which has a double bond instead of a triple bond, has been identified as a semiochemical for the red flour beetle, influencing its behavior. researchgate.net While not directly about this compound, this highlights the role that long-chain hydrocarbons with specific functional groups can play in chemical ecology. The unique reactivity of the terminal alkyne in this compound makes it a useful tool for chemists to construct complex molecular architectures.

Properties of this compound

PropertyValueReference
IUPAC Namepentadec-1-yne nih.govnist.govepa.gov
Molecular FormulaC15H28 nih.govnist.govfishersci.fi
Molecular Weight~208.38 g/mol nist.govbldpharm.com
ClassificationTerminal Alkyne, Long-Chain Hydrocarbon cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28 B1584982 1-Pentadecyne CAS No. 765-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadec-1-yne
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InChI

InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h1H,4-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONJGKADZJEXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061097
Record name 1-Pentadecyne
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Molecular Weight

208.38 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

765-13-9
Record name 1-Pentadecyne
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Record name 1-Pentadecyne
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Record name 1-Pentadecyne
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Record name Pentadec-1-yne
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Synthetic Methodologies for 1 Pentadecyne and Its Derivatives

Traditional and Modern Synthetic Routes to 1-Pentadecyne

The synthesis of this compound, a terminal alkyne, can be achieved through several established and contemporary methods in organic chemistry. These methods often begin with simpler, more readily available starting materials.

Synthesis from Simpler Alkynes or Alkenes

One common approach to synthesizing long-chain alkynes like this compound is through the alkylation of a simpler alkyne, such as acetylene (B1199291). This involves the deprotonation of acetylene to form an acetylide anion, which then acts as a nucleophile to displace a halide from a long-chain alkyl halide.

Alternatively, alkenes can be converted into alkynes. A one-pot process can convert terminal alkenes into the corresponding terminal alkynes. nih.gov This involves a ruthenium-catalyzed dehydrogenative hydrosilylation followed by an oxidative dehydrogenative reaction of the resulting vinyl silane (B1218182) intermediate. nih.gov Another method involves the halogenation of an alkene to form a vicinal dihalide, followed by a double dehydrohalogenation reaction using a strong base to yield the alkyne. byjus.com

The Corey-Fuchs reaction provides a reliable method for converting aldehydes into terminal alkynes. rsc.org This two-step process first transforms an aldehyde into a dibromoalkene, which is then treated with a strong base to yield the terminal alkyne. rsc.org

Alkylation and Cross-Coupling Reactions in this compound Synthesis

Alkylation and cross-coupling reactions are fundamental in constructing the carbon skeleton of this compound and its derivatives. The alkylation of aromatic Grignard reagents can be efficiently catalyzed by cobalt(II) chloride/TMEDA. organic-chemistry.org Similarly, iron(III) fluoride (B91410) can catalyze cross-coupling reactions between aryl chlorides and alkyl Grignard reagents. organic-chemistry.org

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds. rsc.org For instance, a palladium-catalyzed direct methylation of aryl, heteroaryl, and vinyl boronate esters using iodomethane (B122720) has a broad scope. organic-chemistry.org Furthermore, photoredox/nickel dual catalysis enables the cross-coupling of alkyl boronic esters with aryl halides. organic-chemistry.org These methods offer powerful tools for incorporating the pentadecynyl group into various molecular frameworks. A one-pot synthesis of alkylcyanobiaryls has been described, which involves the cross-coupling between a terephthalonitrile (B52192) dianion and a neutral aromatic nitrile, followed by alkylation. beilstein-journals.org

Reductive Nucleophile Formation (e.g., from DIBAL-H)

Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent in organic synthesis. adichemistry.comwikipedia.org It can be used to form nucleophiles for subsequent reactions. For instance, Garner utilized DIBAL-H to reductively form a vinylalane nucleophile from this compound in tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov This vinylalane can then be used in addition reactions. beilstein-journals.orgnih.gov DIBAL-H is known for its ability to selectively reduce esters and nitriles to aldehydes at low temperatures. adichemistry.comwikipedia.orgslideshare.net It is an electrophilic reducing agent, reacting faster with electron-rich compounds. adichemistry.comwikipedia.org The reduction of esters with DIBAL-H proceeds through a stable tetrahedral intermediate at low temperatures, which upon hydrolytic workup, yields the aldehyde. adichemistry.comslideshare.net

Asymmetric Synthesis Incorporating this compound

The incorporation of the this compound moiety into chiral molecules requires precise control over stereochemistry. Asymmetric synthesis methodologies are employed to achieve high diastereoselectivity in these reactions.

Diastereoselective Additions to Chiral Aldehydes (e.g., Garner's Aldehyde)

A key strategy in asymmetric synthesis involves the nucleophilic addition of a 1-pentadecynyl group to a chiral aldehyde, such as Garner's aldehyde. beilstein-journals.orgnih.gov This reaction allows for the creation of a new stereocenter. The addition of lithium this compound to Garner's aldehyde in THF is diastereoselective, favoring the anti-adduct. beilstein-journals.orgnih.govub.edu The stereochemical outcome is explained by the Felkin-Ahn model, where the nucleophile attacks from the least sterically hindered face. nih.gov

The addition of an (E)-1-pentadecenylchromium(III) reagent to Garner's aldehyde has also been studied as part of the Nozaki-Hiyama-Kishi coupling approach to synthesizing sphingosines and ceramides. researchgate.net

Control of Selectivity via Chelating Metals and Additives (e.g., ZnBr₂)

The diastereoselectivity of the addition of this compound to chiral aldehydes can be significantly influenced and even reversed by the use of chelating metals and additives. beilstein-journals.orgnih.gov For example, while the addition of lithium this compound to Garner's aldehyde in THF typically yields the anti-adduct, the introduction of zinc bromide (ZnBr₂) in diethyl ether can reverse this selectivity to favor the syn-adduct. beilstein-journals.orgnih.govd-nb.info This reversal is attributed to the formation of a chelate between the zinc ion and the aldehyde, which alters the facial bias of the nucleophilic attack. nih.gov

Other additives can also enhance selectivity. The addition of hexamethylphosphoramide (B148902) (HMPA) or hexamethylphosphorous triamide (HMPT) to the reaction of lithium this compound with Garner's aldehyde increases the proportion of the anti-adduct. beilstein-journals.orgnih.govub.edu HMPT coordinates to the lithium cation, breaking up lithium aggregates and increasing the nucleophilicity of the alkyne, which favors the formation of the kinetic anti-diastereomer. nih.govub.edu

The following table summarizes the diastereoselectivity of the addition of this compound nucleophiles to Garner's aldehyde under various conditions.

NucleophileAdditive/Solventanti:syn RatioYield (%)Reference
Lithium this compoundTHF8:183 nih.gov
Lithium this compoundHMPT/THF>20:171 beilstein-journals.orgnih.gov
Lithium this compoundZnBr₂/Et₂O1:2087 beilstein-journals.orgnih.gov
This compound/DIBAL-HHexanes/Toluene->80 nih.gov

Influence of Solvent and Temperature on Stereoselectivity

The stereochemical outcome of reactions involving the addition of this compound to chiral electrophiles is highly dependent on the reaction conditions, particularly the solvent and temperature. These factors play a crucial role in directing the facial selectivity of the nucleophilic attack, leading to the preferential formation of either syn or anti diastereomers.

The addition of lithium 1-pentadecynide to chiral aldehydes, such as Garner's aldehyde, serves as a well-documented example of these effects. The choice of solvent can significantly influence the coordination state of the lithium acetylide and any additives present, thereby dictating the transition state geometry. For instance, in the addition of lithium 1-pentadecynide to (S)-Garner's aldehyde, the use of a coordinating solvent mixture like tetrahydrofuran (THF) and hexamethylphosphoramide (HMPT) at a low temperature of -78 °C leads to the formation of the erythro (anti) isomer. researchgate.net Conversely, employing a less coordinating solvent such as diethyl ether (Et₂O) in the presence of zinc bromide (ZnBr₂) can reverse the stereoselectivity, favoring the threo (syn) isomer. researchgate.netnih.gov

Temperature also exerts a profound influence on stereoselectivity. Lowering the reaction temperature generally enhances the selectivity by favoring the transition state with the lower activation energy. In the context of adding lithiated alkynes to chiral aldehydes, different temperature optima may exist for achieving high diastereoselectivity for either the syn or anti product, depending on the specific substrates and other reaction parameters. nih.gov

The interplay between solvent and temperature is a critical consideration in designing synthetic routes that require precise stereochemical control. The following table summarizes the observed stereoselectivities in the addition of this compound derivatives to chiral aldehydes under various conditions.

Table 1: Influence of Solvent and Temperature on the Stereoselective Addition of this compound to Chiral Aldehydes

Electrophile Nucleophile Solvent Additive Temperature (°C) Diastereomeric Ratio (anti:syn) Reference
(S)-Garner's aldehyde Lithium 1-pentadecynide THF/HMPT - -78 erythro favored researchgate.net
(S)-Garner's aldehyde Lithium 1-pentadecynide Et₂O ZnBr₂ -78 to rt threo favored researchgate.net
(S)-Garner's aldehyde 1-(E)-Pentadecenylzirconocene chloride THF ZnBr₂ (25 mol%) 0 12:1 d-nb.info

Multistep Synthesis Strategies Utilizing this compound as a Building Block

This compound is a valuable C15 building block in the multistep synthesis of various complex natural products, particularly those containing long aliphatic chains such as sphingolipids and their analogues. Its terminal alkyne functionality provides a versatile handle for carbon-carbon bond formation and subsequent chemical transformations.

A prominent strategy involves the initial stereoselective addition of a this compound-derived nucleophile to a chiral aldehyde, establishing key stereocenters and introducing the long alkyl chain in a single step. The resulting propargylic alcohol is a versatile intermediate that can be further elaborated. For example, in the synthesis of sphingosine (B13886) derivatives, the propargylic alcohol obtained from the reaction of lithium 1-pentadecynide with a protected serine-derived aldehyde (Garner's aldehyde) is a key intermediate. researchgate.netnih.gov

The triple bond of the incorporated pentadecynyl group can then be selectively reduced to afford either a cis- or trans-alkene, or a saturated alkane. The partial hydrogenation of the alkyne over Lindlar's catalyst typically yields the (Z)-alkene, while reduction with a reagent like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) furnishes the (E)-alkene. researchgate.netbeilstein-journals.org This stereocontrolled reduction is crucial for accessing specific isomers of natural products like sphingosine. researchgate.net

An alternative approach involves the hydrozirconation of this compound using Schwartz's reagent (Cp₂Zr(H)Cl) to generate a vinylzirconocene species. This intermediate can then undergo a zinc-mediated addition to a chiral aldehyde, such as in the synthesis of lactosylsphingosine. nih.govresearchgate.net This method provides a stereoselective route to the anti-adduct, which is a precursor to the sphingosine backbone. nih.govresearchgate.net

The following table outlines a representative multistep synthesis where this compound is a key starting material.

Table 2: Example of a Multistep Synthesis Utilizing this compound

Target Molecule Key Synthetic Steps Involving this compound Intermediates Reference

Reactivity and Transformational Chemistry of 1 Pentadecyne

Addition Reactions with Electrophiles

1-Pentadecyne, as a terminal alkyne, displays characteristic reactivity towards electrophiles. cymitquimica.com The carbon-carbon triple bond is an electron-rich region, making it susceptible to attack by electron-deficient species. chemistrysteps.com These reactions, known as electrophilic additions, involve the breaking of the π-bonds of the alkyne and the formation of new single bonds. chadsprep.com

A key principle governing the regioselectivity of these additions to unsymmetrical alkynes like this compound is Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an alkyne, the hydrogen atom attaches to the carbon atom that already has the greater number of hydrogen atoms. chemistrysteps.com For this compound, this means the hydrogen would add to the first carbon (C1) and the electrophilic group (X) would add to the second carbon (C2).

While specific studies detailing the full range of electrophilic additions to this compound are not extensively documented in the provided results, the general reactivity of alkynes suggests that it would undergo reactions such as hydrohalogenation (addition of HCl, HBr, HI) and hydration (addition of water in the presence of an acid catalyst). chemistrysteps.commsu.edu The initial addition product would be a substituted alkene, which could potentially undergo a second addition reaction, depending on the reaction conditions and the amount of electrophile used. msu.edu It's important to note that electrophilic additions to alkynes are generally slower than to alkenes. msu.edu

Catalytic Hydrogenation Studies of this compound

Catalytic hydrogenation is a fundamental transformation for alkynes, allowing for their conversion to either alkenes or alkanes depending on the catalyst and reaction conditions. libretexts.orgpressbooks.pub

Over-reduction to Pentadecane (B166386) in Manganese-Catalyzed Systems

In the context of manganese-catalyzed hydrogenation, this compound has been observed to undergo efficient over-reduction to its corresponding alkane, pentadecane. nih.govacs.orgresearchgate.net This transformation was noted in a system utilizing a specific manganese complex, Mn-3, in the presence of potassium tert-butoxide (tBuOK). nih.govacs.orgresearchgate.net The complete reduction of the alkyne to an alkane signifies that both π-bonds of the triple bond are hydrogenated.

Comparison with Other Alkyne Substrates in Catalytic Hydrogenation

The reactivity of this compound in manganese-catalyzed hydrogenation presents an interesting contrast to other alkynes. For instance, under the same conditions where this compound was completely reduced to pentadecane, phenylacetylene (B144264) was found to be almost entirely unreactive. nih.govacs.orgresearchgate.net This highlights the significant influence of the substrate's structure on the catalytic process. In catalytic hydrogenation, alkynes are generally more reactive and adsorb more strongly to catalyst surfaces than alkenes. msu.edumasterorganicchemistry.com This preferential adsorption allows for the selective reduction of alkynes in the presence of alkenes. The difference in reactivity between this compound and phenylacetylene in the manganese system suggests that electronic and/or steric factors of the substituents on the alkyne play a crucial role in the catalytic cycle. While alkynes are generally less reactive than alkenes in electrophilic additions, they are more reactive in catalytic hydrogenation. stackexchange.com

Mechanistic Insights from DFT Calculations in Catalysis

Density Functional Theory (DFT) calculations have become a powerful tool for understanding the mechanisms of catalytic reactions, including hydrogenation. ulpgc.esupv.esnih.gov For manganese-catalyzed hydrogenations, DFT studies suggest a mechanism involving a dearomatization–aromatization pathway for pincer-type Mn(I) complexes. nih.govacs.org This process is believed to be initiated by the deprotonation of a methylene (B1212753) arm of the ligand. nih.govacs.org The catalytically active species is proposed to cleave molecular hydrogen (H₂) in a heterolytic fashion through a metal-ligand cooperative mechanism. nih.govacs.org

While specific DFT calculations for the hydrogenation of this compound were not detailed in the provided search results, general principles from DFT studies on related systems can be inferred. For instance, DFT calculations on the hydrogenation of other unsaturated compounds have been used to determine the free-energy profiles of the catalytic cycle, identify transition states, and understand the role of the ligand in influencing the reactivity of the metal center. researchgate.net Such computational studies provide valuable insights into the elementary steps of the reaction, such as substrate binding, hydrogen activation, and product release. ulpgc.es

Click Chemistry Applications of this compound

The terminal alkyne functionality of this compound makes it a suitable substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and form only byproducts that can be easily removed. smolecule.comnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction, involving the reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.orgorganic-chemistry.org This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide variety of functional groups. beilstein-journals.orgorganic-chemistry.org

The general mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. wiley-vch.de This is typically achieved by using a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species. beilstein-journals.orgwiley-vch.de The copper acetylide then reacts with the azide in a stepwise manner to form the triazole product. nih.gov The use of ligands can further accelerate the reaction. wiley-vch.de

This compound, as a terminal alkyne, is a viable partner in CuAAC reactions. smolecule.comresearchgate.net It can be reacted with various organic azides in the presence of a copper(I) catalyst to synthesize a diverse range of 1,2,3-triazoles with a pentadecyl substituent. These triazole products have potential applications in various fields, including medicinal chemistry and materials science, due to the stable and rigid nature of the triazole ring. nih.gov

Table of Reaction Parameters for a General CuAAC Reaction nih.gov

Reagent/ComponentRoleTypical Conditions
Alkyne (e.g., this compound)Substrate
AzideSubstrate
Copper(II) Sulfate (CuSO₄)Pre-catalyst
Sodium AscorbateReducing Agent
Ligand (e.g., THPTA)Accelerant & StabilizerOften used to improve reaction rates and prevent side reactions
SolventMediumTypically aqueous or a mixture of water and an organic solvent
AminoguanidineAdditiveCan prevent oxidative damage to sensitive biomolecules

Formation of 1,4-Disubstituted 1,2,3-Triazoles

The synthesis of 1,4-disubstituted 1,2,3-triazoles is a hallmark of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.orgresearchgate.net The most prominent method for this transformation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govmdpi.com This reaction involves the 1,3-dipolar cycloaddition of an organic azide with a terminal alkyne, such as this compound. mdpi.comnih.gov

The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and typically results in a mixture of both 1,4- and 1,5-disubstituted regioisomers. wikipedia.orgnih.govorganic-chemistry.org However, the introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, controls the regioselectivity, leading exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole product. nih.govmdpi.comorganic-chemistry.org The reaction is highly efficient, proceeds under mild conditions, often at room temperature and in aqueous solutions, and tolerates a wide variety of functional groups. nih.govorganic-chemistry.org

In this reaction, this compound serves as the alkyne component, providing the long C13H27 alkyl chain to the resulting triazole structure. The reaction is robust and can be performed as a convenient one-pot procedure where the organic azide is generated in situ from an organic halide and sodium azide, immediately followed by the addition of this compound and the copper catalyst. nih.gov The resulting triazole ring is a stable and rigid linker, making this reaction highly valuable in materials science, drug discovery, and bioconjugation. nih.govnih.gov

Table 1: General Scheme for CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazoles This interactive table outlines the general reaction involving a terminal alkyne like this compound.

Reactant 1 Reactant 2 Catalyst Product

Role of this compound as a Hydrophobic Tail in Amphiphile Synthesis via Click Chemistry

Amphiphilic molecules, which contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, are fundamental to various applications, including the formation of micelles and vesicles for drug delivery. nih.govtitech.ac.jpd-nb.info Click chemistry, specifically the CuAAC reaction, provides a highly efficient and modular approach to synthesizing well-defined amphiphiles. mdpi.com

In this context, this compound is an ideal building block for the hydrophobic "tail" of an amphiphile. Its long, saturated pentadecyl group (C₁₅H₃₁) provides significant hydrophobicity. The terminal alkyne function serves as a reactive handle for the click reaction, allowing it to be covalently linked to a hydrophilic "head" group that has been functionalized with an azide.

The synthesis strategy involves two key components:

The Hydrophobic Part : this compound.

The Hydrophilic Part : A polar molecule (e.g., oligo-glycerol units, polyethylene (B3416737) glycol, or sugars) modified to contain an azide (N₃) group. d-nb.infomdpi.com

The CuAAC reaction joins these two components through the formation of a stable, chemically inert 1,2,3-triazole ring. nih.gov This triazole linker connects the hydrophilic head and the hydrophobic this compound tail, creating the final amphiphilic molecule. d-nb.infomdpi.com This modular approach allows for the systematic variation of both the hydrophobic and hydrophilic parts to fine-tune the properties of the resulting amphiphile, such as its critical micelle concentration (CMC) and aggregation behavior. d-nb.info

Regioselectivity and Efficiency of Click Reactions Involving this compound

The success of the CuAAC reaction in synthetic chemistry is largely due to its remarkable efficiency and regioselectivity. wikipedia.orgnih.gov When a terminal alkyne like this compound is used, the reaction yields a single product with exceptional fidelity.

Regioselectivity : The copper-catalyzed reaction is highly regiospecific, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org This is in stark contrast to the thermal Huisgen cycloaddition, which lacks regiocontrol and produces a nearly 1:1 mixture of the 1,4- and 1,5-isomers. wikipedia.orgorganic-chemistry.org This specificity simplifies product purification and ensures structural uniformity, which is critical in applications like materials science and pharmaceuticals. nih.gov Ruthenium-based catalysts have been developed to selectively form the opposite 1,5-regioisomer, further highlighting the control that catalysis provides. organic-chemistry.orgmdpi.com

Efficiency : The CuAAC reaction is characterized by very high yields, often quantitative, and a significantly accelerated reaction rate (up to 10⁷-fold increase compared to the uncatalyzed reaction). nih.govorganic-chemistry.org The reaction proceeds rapidly to completion under mild conditions, is insensitive to oxygen and water, and generates minimal to no byproducts. wikipedia.orgnih.gov These features align perfectly with the principles of click chemistry, making it a "spring-loaded" process for a single, desired transformation. nih.gov

Table 2: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition This interactive table compares the key features of the uncatalyzed and catalyzed reactions for terminal alkynes.

Feature Thermal Huisgen Cycloaddition Copper(I)-Catalyzed (CuAAC)
Regioselectivity Poor (mixture of 1,4- and 1,5-isomers) wikipedia.orgorganic-chemistry.org Excellent (exclusively 1,4-isomer) nih.govorganic-chemistry.org
Reaction Rate Slow wikipedia.org Very fast (rate acceleration up to 10⁷) nih.govorganic-chemistry.org
Conditions High temperature (e.g., 100 °C) wikipedia.org Mild (often room temperature) organic-chemistry.org
Solvent Organic solvents Aqueous or organic solvents organic-chemistry.org

| Yields | Moderate to good | Excellent to quantitative nih.govnih.gov |

Other Functionalization Processes Involving this compound

Beyond its use in click chemistry, the terminal alkyne of this compound is a versatile functional group that can participate in a variety of other chemical transformations. These reactions typically involve the activation of the terminal C-H bond or addition across the carbon-carbon triple bond.

One significant reaction is the nucleophilic addition of its corresponding acetylide to carbonyl compounds. For instance, this compound can be deprotonated with a strong base like n-butyllithium to form lithium 1-pentadecynide. This potent nucleophile readily adds to aldehydes, such as Garner's aldehyde, to form propargylic alcohols. beilstein-journals.org This C-C bond-forming reaction is crucial for elongating carbon chains in the synthesis of complex natural products. beilstein-journals.org The stereoselectivity of this addition can be controlled by the choice of reagents. For example, the use of HMPT with lithium 1-pentadecynide favors the anti-adduct, while using a chelating metal like ZnBr₂ can reverse the selectivity to favor the syn-adduct. beilstein-journals.org

Other potential functionalization reactions applicable to terminal alkynes like this compound include:

Hydration : Gold-catalyzed hydration can convert the terminal alkyne into a methyl ketone (α-CF₃-substituted ketones have been formed from CF₃-alkynes). acs.org

Hydrozirconation : Reaction with Schwartz's reagent (Cp₂ZrHCl) can lead to a vinylzirconium species, which can be subsequently quenched with various electrophiles (e.g., I₂, H₂O₂) to yield functionalized alkenes or other products. rsc.org

Sonogashira Coupling : Palladium- and copper-catalyzed cross-coupling with aryl or vinyl halides to form disubstituted alkynes.

Reduction : Selective reduction of the alkyne can yield either the corresponding (Z)-alkene using Lindlar's catalyst or the (E)-alkene via a dissolving metal reduction. beilstein-journals.org

Table 3: Selected Functionalization Reactions of this compound This interactive table summarizes various synthetic transformations involving this compound.

Reaction Type Reagents Functional Group Formed
Acetylide Addition 1. n-BuLi2. Aldehyde (e.g., Garner's aldehyde) beilstein-journals.org Propargylic alcohol beilstein-journals.org
Selective Reduction (cis) H₂, Lindlar's catalyst beilstein-journals.org (Z)-Alkene beilstein-journals.org
Selective Reduction (trans) Na, NH₃ (or Red-Al) beilstein-journals.org (E)-Alkene

| Hydrozirconation-Oxidation | 1. Cp₂ZrHCl2. H₂O₂ rsc.org | Aldehyde |

Computational Chemistry and Theoretical Studies on 1 Pentadecyne

Quantum Chemical Calculations on 1-Pentadecyne

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. rsdjournal.org These methods, rooted in quantum mechanics, are used to predict molecular properties and reactivity. rsdjournal.orgblueqat.com

The ground-state electronic energy of this compound has been a subject of high-level quantum chemical calculations. researchgate.net Researchers have employed methods like the integral-direct local multi-reference singly and doubly excited configuration interaction (SDCI) with the averaged coupled-pair functional (ACPF) to assess performance and accuracy. researchgate.net In one such study, the total ground-state electronic energy of this compound was computed, alongside the related molecules 1-decyne (B165119) and 1-icosyne. researchgate.net These calculations utilized a complete active space (CAS(4e,4o)) self-consistent field (SCF) wavefunction as a reference. researchgate.net This approach provides highly accurate and quantitative data on molecular systems. rsdjournal.org

The equilibrium geometry of a molecule represents its lowest energy conformation. For complex molecules like this compound, predicting this geometry is a crucial first step for further calculations. researchgate.net Classical force fields are often used for this purpose. uiuc.edunumberanalytics.comuiuc.edu A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. numberanalytics.comwikipedia.org These models are less computationally expensive than quantum methods and are effective for predicting the equilibrium geometries of large molecules. wikipedia.orgcore.ac.uk In the context of the aforementioned quantum chemical calculations on this compound, its equilibrium geometry was predetermined using predictions from such classical force fields. researchgate.net

Table 1: Summary of Computational Studies on Long-Chain Alkynes

Molecule Calculation Type Method(s) Used Property Investigated
This compound Ground-State Electronic Energy SDCI/ACPF Total Energy
This compound Equilibrium Geometry Classical Force Fields Molecular Geometry
1-Decyne Ground-State Electronic Energy SDCI/ACPF Total Energy
1-Icosyne Ground-State Electronic Energy SDCI/ACPF Total Energy

This table is based on findings reported in a study assessing the performance of SDCI/ACPF implementations. researchgate.net

Ground-State Electronic Energy Calculations (e.g., SDCI/ACPF implementation)

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It has become a versatile tool for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. wikipedia.orgmdpi.comyoutube.com

Magnetic anisotropy, the directional dependence of a material's magnetic properties, is a key feature in the design of advanced materials. nih.govresearchgate.net In self-assembled systems, such as those formed by magnetic nanoparticles, controlling this anisotropy is crucial for applications in data storage and spintronics. nih.govarxiv.org DFT calculations are a powerful tool for understanding and predicting the magnetic properties of these complex systems. nih.gov While DFT is applied to study such phenomena, specific investigations into the magnetic anisotropy of self-assembled systems involving this compound are not prominently featured in the reviewed scientific literature.

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, possess unique electronic and structural features. ucalgary.ca Their linear geometry and the high electron density of the π-bonds make them suitable candidates for use as molecular probes. ucalgary.ca These probes can be used to explore confined spaces, such as the inner cavities of larger molecular structures or the active sites of enzymes. ubiqbio.com DFT calculations can simulate the interactions between such probes and their environment, providing insight into the nature of the cavity. Although terminal alkynes are recognized for this potential application, specific DFT studies detailing the use of this compound as a molecular probe for inner cavity spaces were not identified in the surveyed literature.

Nucleus-Independent Chemical Shift (NICS) is a computational method widely used to assess the aromaticity of cyclic molecules. github.iogithub.io The method involves calculating the magnetic shielding at a specific point within or above the center of a ring system, typically using a "ghost atom" with no nucleus or electrons. github.iomdpi.com This calculation is performed using DFT, and the resulting NICS value provides a quantitative measure of the induced magnetic field associated with electron delocalization. github.ioccpnc.ac.uk A negative NICS value generally indicates aromaticity (a diatropic ring current), while a positive value suggests anti-aromaticity (a paratropic ring current). github.io Despite being a standard DFT-based technique for aromaticity studies, the application of NICS analysis specifically to this compound, which is an acyclic molecule and therefore not subject to conventional aromaticity, is not found in the scientific literature.

Probing Inner Cavity Space with Terminal Alkynes as Molecular Probes

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov These studies are pivotal in chemical and materials science for predicting the properties of novel or untested compounds, thereby saving experimental time and resources. mdpi.com The core principle of QSPR lies in the idea that the physical and chemical behavior of a substance is intrinsically linked to its molecular structure. mcut.edu.tw By quantifying structural characteristics using numerical values known as molecular descriptors, QSPR models can be developed to predict various properties. mdpi.com

Correlation of Molecular Structure with Physicochemical Properties

The molecular structure of this compound, an unsaturated hydrocarbon with a terminal alkyne group, dictates its specific physicochemical properties. QSPR studies provide a framework for understanding and predicting these properties by correlating them with descriptors that numerically represent the molecule's topology and electronic features. scispace.com

One significant application of QSPR for alkynes, including this compound, has been the prediction of critical properties, such as critical volume (Vc). scispace.com The critical volume is the volume occupied by one mole of a substance at its critical temperature and pressure and is a crucial parameter in chemical engineering and thermodynamics. scispace.com A study focusing on unsaturated hydrocarbons demonstrated a strong correlation between the molecular structure of compounds like this compound and their critical volume. scispace.com In this research, the experimental critical volume of this compound was compared against the value predicted by a QSPR model. The high degree of accuracy, as detailed in the table below, underscores the direct relationship between the compound's structure and this specific physicochemical property. scispace.com

Table 1: Correlation of Experimental vs. Predicted Critical Volume for this compound

Compound Name CAS Registry Number Experimental Vc (cm³/mol) Predicted Vc (cm³/mol) Error (%)
This compound 629-74-3 837.00 844.45 -0.88

Data sourced from a QSPR evaluation study on unsaturated hydrocarbons. scispace.com

This correlation is not limited to critical volume. QSPR models can be developed for a wide range of physicochemical properties of this compound listed by chemical databases, including but not limited to:

Normal Boiling Point (Tboil) chemeo.com

Critical Temperature (Tc) chemeo.com

Enthalpy of Vaporization (ΔvapH°) chemeo.com

Octanol/Water Partition Coefficient (logPoct/wat) chemeo.com

Kovats Retention Index nih.gov

For each of these properties, a dedicated QSPR model can be constructed by identifying the most relevant molecular descriptors that capture the structural elements influencing that specific property.

Application of Simple Connectivity Indices (SCI's) for Prediction

To quantify molecular structure for QSPR models, various molecular descriptors can be calculated. mdpi.com Among the most widely used and effective are topological indices, such as Simple Connectivity Indices (SCIs). scispace.com SCIs, developed by Kier and Hall, are calculated from the hydrogen-depleted molecular graph and provide a quantitative characterization of the molecule's skeletal structure, including branching and bonding patterns. scispace.com These indices have proven advantageous for incorporating the effects of larger-scale structural features on physical properties. scispace.com

In a QSPR study focused on predicting the critical volume of alkenes and alkynes, SCIs were employed as the sole molecular descriptors. scispace.com The research demonstrated that a robust predictive model could be built using just a single SCI descriptor. scispace.com This highlights the power of SCIs in capturing the essential structural information needed to predict the property accurately. scispace.com

The quality and predictive capability of the resulting QSPR model were assessed using several statistical parameters. scispace.com The model demonstrated excellent performance, as indicated by a high standard coefficient of correlation (R²) and cross-validated correlation coefficient (Q²), along with a low average absolute error (AAE). scispace.com

Table 2: Statistical Parameters of the QSPR Model for Critical Volume Prediction in Unsaturated Hydrocarbons

Statistical Parameter Value Description
Standard Coefficient of Correlation (R²) 0.997 Indicates that 99.7% of the variance in the experimental critical volume is explained by the model.
Cross-Validated Correlation Coefficient (Q²) 0.976 A measure of the model's predictive ability, determined through cross-validation.
Average Absolute Error (AAE) 0.12 Represents the average magnitude of the errors in the predictions.

Data sourced from a QSPR evaluation study on unsaturated hydrocarbons. scispace.com

The success of this model, which included this compound in its training or testing set, confirms that SCIs are highly effective descriptors for correlating the molecular structure of terminal alkynes with their critical properties. scispace.com The application of these indices allows for the reliable prediction of physicochemical data without the need for experimental measurements, which is particularly valuable for compounds that are difficult to handle or synthesize. scispace.com

Applications of 1 Pentadecyne in Advanced Materials and Chemical Biology

Polymerization and Functionalization Processes

1-Pentadecyne, a long-chain terminal alkyne, serves as a valuable building block in the synthesis of advanced materials through various polymerization and functionalization reactions. cymitquimica.com Its terminal triple bond provides a reactive site for these transformations.

One notable example of its use in polymerization is in the synthesis of cyclic polyolefins. For instance, this compound can be copolymerized with acetylene (B1199291) to form a saturated cyclic copolymer. google.com This type of polymerization allows for the incorporation of the long C15 alkyl chain into a polymeric structure, potentially imparting specific physical properties such as hydrophobicity and altered thermal characteristics to the resulting material.

In addition to polymerization, this compound readily undergoes functionalization reactions. A key example is its borylation, which introduces a borane (B79455) group onto the molecule. This reaction can be catalyzed by a carbon nanotube-copper catalyst system. The process involves reacting this compound with bis(pinacolato)diboron (B136004) in the presence of the catalyst to yield (E)-4,4,5,5-tetramethyl-2-(pentadec-1-en-1-yl)-1,3,2-dioxaborolane. This functionalization serves as a gateway to further chemical modifications, as the resulting vinylboronate ester is a versatile intermediate in organic synthesis.

A summary of the borylation reaction of this compound is presented below:

ReactantReagentCatalystProductYield
This compoundBis(pinacolato)diboronCarbon Nanotube-Copper(E)-4,4,5,5-tetramethyl-2-(pentadec-1-en-1-yl)-1,3,2-dioxaborolane78%

Amphiphile Synthesis and Self-Assembly

The long hydrocarbon chain of this compound makes it an ideal nonpolar component for the synthesis of amphiphilic molecules. These molecules, possessing both hydrophobic and hydrophilic regions, can self-assemble into organized supramolecular structures in solution.

Design of Amphiphilic Compounds with this compound as a Nonpolar Moiety

A notable application of this compound in this area is the synthesis of a surfactant-like europium complex. In this multi-step synthesis, this compound is coupled with a modified naphthoic acid derivative via a Sonogashira coupling reaction. bachem.com The resulting molecule, after subsequent hydrogenation and hydrolysis, yields an amphiphilic ligand (NaphC15) where the C15 alkyl chain derived from this compound acts as the hydrophobic tail. bachem.com This ligand can then be complexed with europium ions to form the final amphiphilic metal complex, Eu(NaphC15)3. bachem.com

Another example is the synthesis of ceramide mimics. Here, lithiated this compound is reacted with a protected amino aldehyde to introduce the long alkyl chain, which is a key structural feature of the final sphingosine-like molecule.

The following table outlines the key synthetic step involving this compound in the creation of the NaphC15 ligand:

Starting MaterialReagentReaction TypeIntermediate Product
Methyl 5-bromo-1-naphthoateThis compoundSonogashira CouplingAlkynylated naphthalene (B1677914) derivative

Self-Assembling Properties and Phase Behavior (e.g., Micelles, Lamellar Bilayers)

The amphiphilic nature of compounds derived from this compound drives their self-assembly in aqueous environments. The hydrophobic alkyl chains aggregate to minimize contact with water, while the hydrophilic head groups remain exposed to the aqueous phase. acs.org This behavior can lead to the formation of various structures such as micelles or bilayers.

For the europium complex, Eu(NaphC15)3, studies have shown that it forms layered structures in Langmuir-Blodgett films. bachem.com X-ray diffraction analysis of these films indicates the formation of a bilayer structure with an interlayer distance of approximately 49.8 Å. bachem.com This is consistent with the amphiphilic molecules arranging themselves into lamellar bilayers, a common phase behavior for such compounds. bachem.com This organized assembly is crucial for the material's application in enhancing linearly polarized luminescence. bachem.com

Peptide Modification and Bioconjugation via Click Chemistry

The terminal alkyne of this compound is a perfect handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent linking of this compound (or a molecule containing it) to another molecule bearing an azide (B81097) group, forming a stable triazole linkage. bachem.comqyaobio.commdpi.com This methodology is widely used in chemical biology for peptide modification and bioconjugation. qyaobio.commdpi.com

Ligation of Peptide Fragments with Alkyne-Modified Peptides

Click chemistry is a powerful tool for ligating, or joining, two or more peptide fragments to create a larger peptide chain. bachem.comqyaobio.com In this process, one peptide fragment can be synthesized to include an alkyne-containing amino acid, such as propargylglycine. Another peptide fragment can be modified to have an azide group, often at its N-terminus. qyaobio.com The two fragments can then be "clicked" together. bachem.comqyaobio.com While specific examples detailing the use of this compound itself for simple peptide-peptide ligation are not prevalent, the principle allows for the incorporation of a lipophilic alkyne like this compound (or a derivative) onto a peptide. This would result in a peptide with a long hydrocarbon tail, which could be used to anchor the peptide to a cell membrane or other hydrophobic surfaces.

The general scheme for peptide ligation via click chemistry is as follows:

Reactant 1Reactant 2ReactionProduct
Peptide-AlkynePeptide-AzideCu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Peptide-triazole-Peptide

Synthesis of Multimeric Peptides

Click chemistry also enables the synthesis of multimeric peptides, where multiple copies of a peptide are attached to a central scaffold. qyaobio.comdovepress.com This is often done to enhance the avidity of the peptide for its target or to create materials with a high density of a specific peptide. nih.gov

The synthesis can be approached by creating a core scaffold molecule that has multiple azide functionalities. For example, a lysine-based scaffold can be synthesized where the terminal amino groups are converted to azides. dovepress.com Peptide chains that have been modified to include a terminal alkyne (like that of this compound or, more commonly, propargylglycine) can then be attached to this scaffold via the CuAAC reaction. dovepress.com This results in a multimeric peptide structure. For instance, dimeric and tetrameric azido (B1232118) scaffolds have been synthesized and used to click with alkyne-modified peptides, creating multivalent systems for targeted drug delivery. dovepress.com The incorporation of a long alkyl chain from a derivative of this compound would add significant lipophilicity to such a multimeric construct.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Pentadecyne in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods or local exhaust ventilation to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is advised if vapor concentrations exceed safe limits .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water to prevent spreading .
  • Storage : Store in airtight containers in cool (<25°C), dry conditions, away from oxidizers and heat sources .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify the terminal alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-H stretching modes (~3300 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to detect deshielded protons adjacent to the triple bond (δ ~1.8–2.1 ppm). 13C^{13}C-NMR can confirm sp-hybridized carbons (δ ~70–85 ppm) .
  • Mass Spectrometry (MS) : Analyze molecular ion peaks (m/z 208 for C₁₅H₂₈) and fragmentation patterns to confirm purity (>95%) .

Q. How can researchers ensure sample purity during synthesis or procurement of this compound?

  • Methodological Answer :

  • Chromatographic Methods : Use gas chromatography (GC) with flame ionization detection (FID) to quantify impurities. Compare retention times against certified standards .
  • Supplier Verification : Cross-check certificates of analysis (CoA) for purity (>95%) and batch-specific data .
  • In-House Validation : Conduct elemental analysis (C/H ratio) and differential scanning calorimetry (DSC) to assess thermal stability .

Advanced Research Questions

Q. How does the terminal alkyne group in this compound influence its reactivity in click chemistry applications?

  • Methodological Answer :

  • Reaction Design : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazoles. Monitor reaction progress via thin-layer chromatography (TLC) or 1H^1H-NMR .
  • Kinetic Studies : Use pseudo-first-order kinetics under varying temperatures (25–60°C) and catalyst concentrations (CuI: 1–5 mol%) to determine activation parameters .
  • Side-Reaction Mitigation : Purify products via column chromatography to isolate triazoles from oxidative byproducts (e.g., diketones) .

Q. What computational modeling approaches are suitable for predicting the thermodynamic stability of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps .
  • Molecular Dynamics (MD) : Simulate decomposition pathways under oxidative conditions (e.g., O₂ exposure) using software like Gaussian or GROMACS .
  • Benchmarking : Validate computational results against experimental thermogravimetric analysis (TGA) data to refine force fields .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Conduct acute toxicity assays (e.g., LD₅₀ in rodents) under controlled exposure conditions (inhalation vs. dermal) .
  • Meta-Analysis : Aggregate existing data using PRISMA guidelines to identify methodological inconsistencies (e.g., exposure duration, solvent use) .
  • In Silico Toxicology : Apply QSAR models (e.g., OECD Toolbox) to predict unmetabolized toxicity endpoints and compare with empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.